C5aR1 antagonist 1

C5aR1 complement system inflammation

C5aR1 antagonist 1 (Compound 7e; CAS 2365325-67-1) is a competitive, non-peptidic small molecule (KD=15 nM) offering oral bioavailability—a key differentiator from peptide C5aR1 antagonists. Its DISCO IC50 (38 nM) and migration IC50 (17 nM) provide a partial antagonism profile, preserving residual C5aR1 signaling for disease models requiring nuanced target engagement. In vivo, it dose-dependently inhibits C5a-induced neutrophilia and CD11b upregulation (1–30 mg/kg, p.o. in rats). For researchers, the paired antagonist 2 comparator enables robust structure-activity relationship studies. Ideal for oral rodent pharmacology where complete C5aR1 blockade is contraindicated.

Molecular Formula C28H27F4N3O
Molecular Weight 497.5 g/mol
Cat. No. B12368872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC5aR1 antagonist 1
Molecular FormulaC28H27F4N3O
Molecular Weight497.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)F)N2CCC(CC2)N3CC4=CC=CC=C4N(C3=O)CC5=CC=CC=C5C(F)(F)F
InChIInChI=1S/C28H27F4N3O/c1-19-7-6-11-24(29)26(19)33-15-13-22(14-16-33)34-18-21-9-3-5-12-25(21)35(27(34)36)17-20-8-2-4-10-23(20)28(30,31)32/h2-12,22H,13-18H2,1H3
InChIKeyIUTHEOCJFAFDRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C5aR1 Antagonist 1 (Compound 7e) — A Potent, Orally Active C5a Receptor Antagonist for Inflammation Research


C5aR1 antagonist 1 (Compound 7e; CAS 2365325-67-1) is a synthetic small‑molecule antagonist of the complement component 5a receptor 1 (C5aR1, CD88). It belongs to a novel non‑peptidic chemical class distinct from classical cyclic peptide antagonists such as PMX53 [1]. The compound acts as a competitive antagonist (KD = 15 nM) and demonstrates oral bioavailability in preclinical species [2]. In functional assays it potently blocks C5a‑driven cellular responses, including neutrophil migration (IC50 = 17 nM) and receptor internalization .

Why Not All C5aR1 Antagonists Are Interchangeable — Implications for Scientific Procurement


C5aR1 antagonists span multiple chemical classes with markedly divergent pharmacological profiles. Direct potency measurements alone do not predict in vivo utility: peptide‑based agents (e.g., PMX53, PMX205) often exhibit poor oral bioavailability (< 10 %) and variable CNS penetration [1], while clinically advanced small molecules (e.g., avacopan) achieve sub‑nanomolar potency but may carry distinct off‑target liabilities . Even within the same chemical series—such as Compounds 6a and 7e—substantial differences in functional IC50 values and in vivo dose‑response relationships exist . Consequently, substituting one C5aR1 antagonist for another without empirical validation risks misinterpreting target engagement and confounds cross‑study comparisons. The quantitative evidence presented below delineates exactly where C5aR1 antagonist 1 stands relative to its closest analogs, enabling informed selection for specific experimental designs.

Quantitative Differentiation of C5aR1 Antagonist 1 Against Closest Analogs and Alternatives


Binding Affinity and Functional Potency: C5aR1 Antagonist 1 vs. Avacopan and PMX53

C5aR1 antagonist 1 binds competitively to the receptor with a KD of 15 nM [1]. In a direct comparison using the same DISCO (receptor internalization) assay, it exhibits an IC50 of 38 nM, while the closely related analog C5aR1 antagonist 2 (Compound 6a) shows 21 nM . Avacopan, a clinically approved C5aR1 antagonist, is substantially more potent (IC50 = 0.1 nM) but targets the receptor via a distinct allosteric mechanism . The cyclic peptide antagonist PMX53 displays comparable binding potency (IC50 ≈ 20–30 nM) but suffers from low oral bioavailability and a non‑competitive mode of action .

C5aR1 complement system inflammation receptor binding

Neutrophil Migration Inhibition: C5aR1 Antagonist 1 vs. Compound 6a and PMX53

In a C5a‑induced neutrophil migration assay, C5aR1 antagonist 1 inhibited chemotaxis with an IC50 of 17 nM . Under identical experimental conditions, the analog C5aR1 antagonist 2 (Compound 6a) achieved an IC50 of 3 nM—a 5.7‑fold improvement . The reference peptide antagonist PMX53 requires an IC50 of 75 nM to achieve comparable inhibition of neutrophil chemotaxis .

neutrophil chemotaxis inflammation C5aR1 functional assay

Oral Pharmacokinetics and In Vivo Target Engagement: C5aR1 Antagonist 1 vs. Peptide Antagonists

C5aR1 antagonist 1 is orally active, achieving dose‑dependent inhibition of C5a‑induced neutrophilia in rats following oral administration at 1–10 mg/kg . At 30 mg/kg p.o., it reduces CD11b upregulation by ~90 % in hC5aR1 knock‑in rats . In contrast, the widely used peptide antagonist PMX53 exhibits only 9 % oral bioavailability in mice, and even the improved analog PMX205 reaches only 23 % [1]. Avacopan, while highly potent, is approved for human use and may be cost‑prohibitive for large‑scale rodent studies .

pharmacokinetics oral bioavailability in vivo efficacy C5aR1

Solubility‑Limited Exposure: A Differentiating Factor for Formulation Strategy

Pharmacokinetic studies in rats, dogs, and cynomolgus monkeys reveal that the oral exposure of C5aR1 antagonist 1 is constrained by its low aqueous solubility . This property necessitates careful formulation development (e.g., use of DMSO/PEG300/Tween‑80 vehicles) to achieve consistent plasma levels . By contrast, the more potent analog Compound 6a exhibits no such explicit solubility limitation in vendor‑reported data , suggesting a potential trade‑off between potency and developability within this chemical series.

pharmacokinetics formulation solubility C5aR1 antagonist

Recommended Use Cases for C5aR1 Antagonist 1 Based on Quantitative Evidence


Intermediate‑Potency C5aR1 Blockade in Rodent Models of Acute Inflammation

With a DISCO IC50 of 38 nM and migration IC50 of 17 nM, C5aR1 antagonist 1 provides partial receptor antagonism that avoids complete suppression of neutrophil responses . This profile is well‑suited for models where residual C5aR1 signaling is required to observe disease‑modifying effects without triggering opportunistic infections.

Oral Dosing in Rat Neutrophilia and Complement‑Driven Inflammation

The compound demonstrates clear oral activity in rats, dose‑dependently inhibiting C5a‑induced neutrophilia and CD11b upregulation at doses of 1–30 mg/kg . This makes it a practical choice for rodent pharmacology studies where oral administration is preferred over intraperitoneal or intravenous routes.

Chemical Probe for Competitive C5aR1 Antagonism

C5aR1 antagonist 1 acts as a competitive antagonist (KD = 15 nM) at the orthosteric binding site [1]. It is thus a useful tool to distinguish competitive versus allosteric mechanisms when paired with allosteric agents such as avacopan or NDT9513727.

Comparator Studies with C5aR1 Antagonist 2 (Compound 6a)

The 5.7‑fold difference in migration IC50 and 1.8‑fold difference in DISCO IC50 between antagonist 1 and antagonist 2 provides a valuable in‑class control. Researchers can leverage this pair to explore structure‑activity relationships or to benchmark the sensitivity of their functional assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for C5aR1 antagonist 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.